molecular formula C20H36Cl2OSi2 B1592009 1,1,3,3-Tetracyclopentyldichlorodisiloxane CAS No. 865811-56-9

1,1,3,3-Tetracyclopentyldichlorodisiloxane

Cat. No. B1592009
M. Wt: 419.6 g/mol
InChI Key: CSXBFXZXTMXDJZ-UHFFFAOYSA-N
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Description

1,1,3,3-Tetracyclopentyldichlorodisiloxane is a chemical compound with the molecular formula C20H36Cl2OSi2 and a molecular weight of 419.58 . It is used as a chemical intermediate .


Molecular Structure Analysis

The molecular structure of 1,1,3,3-Tetracyclopentyldichlorodisiloxane consists of two silicon atoms, two chlorine atoms, one oxygen atom, and twenty carbon atoms along with thirty-six hydrogen atoms .


Physical And Chemical Properties Analysis

1,1,3,3-Tetracyclopentyldichlorodisiloxane has a boiling point of 220°C at 1mm pressure. It has a density of 1.087 g/cm³ and a refractive index of 1.5098 .

Scientific Research Applications

Synthesis and Structural Applications

1,1,3,3-Tetracyclopentyldichlorodisiloxane has been studied primarily in the context of synthesizing various siloxane-based compounds. For instance, Unno et al. (2000) reported the use of 1,1,3,3-tetracyclopentyldichlorodisiloxane in the synthesis of ladder and cage silsesquioxanes, highlighting its role as a precursor in complex silicon-based chemical structures (Unno et al., 2000). Similarly, Suyama et al. (2007) demonstrated the use of related disiloxane compounds in creating disiloxane-1,3-diols and disiloxane-1,1,3,3-tetraol, which were found to be thermally stable and potentially useful as building blocks for oligosilsesquioxanes (Suyama et al., 2007).

Catalysis and Organic Synthesis

Verdegaal et al. (1980) used a derivative of 1,1,3,3-tetracyclopentyldichlorodisiloxane in the acid-catalyzed isomerization of the tetraisopropyldisiloxane-1,3-diyl group. This process was significant for the simultaneous protection of two secondary alcoholic functions, indicating its utility in selective organic synthesis (Verdegaal et al., 1980).

Pharmaceutical and Health-Related Research

While the direct applications of 1,1,3,3-tetracyclopentyldichlorodisiloxane in pharmaceuticals are not prominent, related research in this field often explores the chemical properties of similar compounds. For example, Sapadin and Fleischmajer (2006) discussed the non-antibiotic properties of tetracyclines, a different chemical group, and their potential clinical implications, which might provide insight into the broader applications of complex organic compounds in medicine (Sapadin & Fleischmajer, 2006).

Environmental Applications

Studies likethose by Liu et al. (2013) have explored the degradation of tetracycline, a structurally different but relevant compound, in environmental settings. They investigated the use of photo-electro-Fenton systems for degrading tetracycline in wastewater, which could offer insights into the environmental management of complex organic chemicals (Liu et al., 2013).

Safety And Hazards

1,1,3,3-Tetracyclopentyldichlorodisiloxane is classified as a skin corrosive/irritant and can cause serious eye damage. It is advised to wear protective gloves, clothing, and eye/face protection when handling this substance. It should not be inhaled and hands should be washed thoroughly after handling . It reacts violently with water and may form hydrogen chloride by reaction with water and moisture in air .

properties

IUPAC Name

chloro-[chloro(dicyclopentyl)silyl]oxy-dicyclopentylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36Cl2OSi2/c21-24(17-9-1-2-10-17,18-11-3-4-12-18)23-25(22,19-13-5-6-14-19)20-15-7-8-16-20/h17-20H,1-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSXBFXZXTMXDJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)[Si](C2CCCC2)(O[Si](C3CCCC3)(C4CCCC4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36Cl2OSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90617186
Record name 1,3-Dichloro-1,1,3,3-tetracyclopentyldisiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90617186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

419.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,3,3-Tetracyclopentyldichlorodisiloxane

CAS RN

865811-56-9
Record name 1,3-Dichloro-1,1,3,3-tetracyclopentyldisiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90617186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,3,3-Tetracyclopentyldichlorodisiloxane
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Citations

For This Compound
2
Citations
M McClelland, LLP Neustadt - 2011 - researchgate.net
(57) ABSTRACT A method and system for treating a dielectric? lm on a plu rality of substrates includes disposing the plurality of sub strates in a batch processing system, the dielectric? …
Number of citations: 0 www.researchgate.net
M McClelland, LLP Neustadt - researchgate.net
1. Field of the Invention The present invention relates to a method and system for treating a dielectric? lm and, more particularly, to a batch processing method and system of treating a …
Number of citations: 0 www.researchgate.net

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